N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-10(9-6-11-2-3-12-9)13-5-8-1-4-17(15,16)7-8/h2-3,6,8H,1,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOIWWMTTIJJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with a thiolane derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane moiety can yield sulfoxides or sulfones, while substitution reactions on the pyrazine ring can introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazine can be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Recent investigations into related compounds have highlighted their potential as anticancer agents. For example, molecular hybrids incorporating pyrazine structures have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells . The presence of the thiolane moiety may enhance the interaction with cellular targets, promoting apoptosis in malignant cells.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazine core followed by functionalization at the carboxamide position. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to characterize the synthesized compounds .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazine derivatives revealed that those containing the dioxothiolan moiety exhibited enhanced antibacterial activity compared to their non-thiolane counterparts. The disc diffusion method was used to assess efficacy, showing clear zones of inhibition against tested pathogens .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, derivatives similar to this compound were evaluated for their ability to induce apoptosis in cancer cell lines. Results indicated that these compounds could effectively reduce cell viability at micromolar concentrations .
Mechanism of Action
The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyridine vs. Pyrazine Carboxamides
- No activity data are available, but the sulfolane group may retain solubility advantages .
- MPX-004 and MPX-007 : These GluN2A antagonists incorporate pyrazine-2-carboxamide with sulfonamide and thiazole groups. MPX-004 shows an IC50 of 79 nM for GluN2A inhibition, highlighting the impact of bulky substituents on receptor selectivity .
Antitubercular Pyrazine Carboxamides
- N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide (A) : Exhibits MIC = 2 mg L⁻¹ against Mycobacterium tuberculosis H37Rv, fourfold more potent than pyrazinamide (PZA). The trifluoromethyl group enhances lipophilicity and target affinity .
- N-(2-Morpholinoethyl)pyrazine-2-carboxamide (F): Shows MIC = 8.0 mg mL⁻¹, attributed to the morpholine group’s ability to improve membrane permeability .
- N-Benzyl-3-chloropyrazine-2-carboxamides : Compound 5 (3-chloro-N-(2-chlorobenzyl)) demonstrates antibacterial activity (MIC = 7.81 µM against Staphylococcus aureus), emphasizing the role of halogenated benzyl groups in broadening activity spectra .
Enzyme Inhibitors
- N-(3-Oxobutanoyl)pyrazine-2-carboxamide (3): Serves as a precursor for cholinesterase inhibitors. The ketone group at the 3-position facilitates interactions with enzyme active sites .
Physicochemical and Stability Comparisons
- Degradation Products : Analogues like BTZ1 and BTZ2 (from air-exposed samples) degrade via oxidation and hydrolysis, forming hydroxy and amide byproducts. This suggests that the sulfolane group in the target compound may confer greater stability under similar conditions .
- Synthetic Yields : Derivatives such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide are synthesized in 83% yield via DCC/DMAP coupling, indicating efficient methodologies for related compounds .
Structure-Activity Relationship (SAR) Trends
Cytotoxicity and Selectivity
- N-Benzyl-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a): Shows MIC = 12.5 µg mL⁻¹ against M.
- Pyrazine-linked linezolid conjugates : Compounds like 9b and 9c retain antibacterial activity without cytotoxicity, underscoring the safety profile of pyrazine carboxamides .
Biological Activity
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide (CAS Number: 1209869-92-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The molecular formula for this compound is , with a molecular weight of 255.30 g/mol. Its structure features a pyrazine ring and a thiolane moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₃S |
| Molecular Weight | 255.30 g/mol |
| CAS Number | 1209869-92-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Similar compounds have shown potential as inhibitors of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair .
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
Antibacterial Activity
Studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. The mechanism likely involves the inhibition of key enzymes necessary for bacterial cell division and replication .
Antifungal Properties
There is emerging evidence that compounds within this class may also exhibit antifungal activity. This is particularly relevant given the rising incidence of fungal infections resistant to conventional therapies.
Case Studies
Several studies have investigated the efficacy of related compounds in clinical settings:
-
Study on Antibacterial Efficacy :
- A study focused on the antibacterial properties of similar pyrazine derivatives found that modifications in the thiolane structure significantly enhanced their inhibitory effects against E. coli and Staphylococcus aureus .
- Results indicated low micromolar IC50 values for some derivatives, suggesting strong potential for therapeutic applications.
- Antifungal Activity Assessment :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing N-[(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]pyrazine-2-carboxamide with high purity?
- Answer: The compound can be synthesized via coupling reactions between thiolane derivatives (e.g., 1,1-dioxothiolan-3-ylmethanamine) and pyrazine-2-carboxylic acid using agents like DCC/DMAP. Optimal conditions include inert atmospheres (N₂/Ar), anhydrous solvents (e.g., DMF), and temperatures of 0–25°C. Purification via silica gel chromatography or recrystallization improves yield (>70%) and purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Answer:
- NMR (¹H/¹³C): Assigns proton environments and confirms amide bond formation.
- FT-IR: Identifies key functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹).
- X-ray crystallography (SHELX): Resolves 3D conformation and hydrogen-bonding networks. Use SHELXL for refinement to achieve R-factors <5% .
Q. How can in vitro assays evaluate the compound’s antimicrobial activity against Mycobacterium tuberculosis?
- Answer: Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against H37Rv or H37Ra strains. Include controls (e.g., pyrazinamide) and assess cytotoxicity on HEK-293 cells. Compounds with MIC ≤12.5 µg/mL and selectivity index (CC₅₀/MIC) >10 warrant further study .
Advanced Research Questions
Q. What computational strategies predict target binding and mechanism of action?
- Answer: Use molecular docking (AutoDock Vina) to model interactions with enzymes like CmaA2 (PDB: 3HEM). Pair with MD simulations (AMBER/GROMACS) to assess binding stability. Validate predictions via SPR or ITC to measure binding kinetics (Kd <10 µM suggests high affinity) .
Q. How can structural contradictions in biological activity data be resolved?
- Answer: Discrepancies in MICs may arise from strain variability (e.g., H37Rv vs. clinical isolates) or assay conditions (pH, inoculum size). Conduct dose-response curves in triplicate under standardized conditions. Use metabolomics (LC-MS) to identify off-target effects or prodrug activation pathways .
Q. What structure-activity relationship (SAR) strategies enhance antitubercular potency?
- Answer: Modify the pyrazine core (e.g., 5-chloro substitution) or thiolane substituents (e.g., methyl groups). Compare analogs like N-(4-chlorophenyl)pyrazine-2-carboxamide (MIC: 6.25 µg/mL) to identify pharmacophores. Prioritize derivatives with IC₅₀ <2 µM in whole-cell assays .
Q. How does the compound interact with metabolic enzymes, and what therapeutic implications arise?
- Answer: Thiolane’s dioxo group mimics endogenous substrates (e.g., α-ketoglutarate), potentially inhibiting dioxygenases like prolyl hydroxylase. Test in enzymatic assays (IC₅₀ determination) and transcriptomics to map hypoxia-related pathways (HIF-1α stabilization) .
Q. Can the compound form bioactive metal complexes for catalytic applications?
- Answer: Synthesize Ru(II) complexes (e.g., [Ru(L)(p-cymene)Cl]) by reacting with [RuCl₂(p-cymene)]₂. Characterize via cyclic voltammetry (E₁/₂ ~0.5 V) and assess catalytic activity in transfer hydrogenation (TOF >500 h⁻¹). Electron-withdrawing substituents (e.g., Cl) enhance electrophilicity and turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
